Avibactam tomilopil

Overview

Description

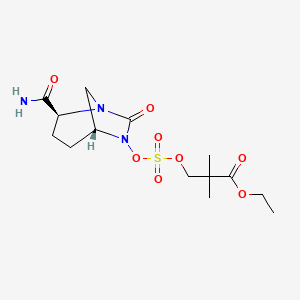

Avibactam tomilopil is a useful research compound. Its molecular formula is C14H23N3O8S and its molecular weight is 393.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality Avibactam tomilopil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Avibactam tomilopil including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Avibactam as a β-Lactamase Inhibitor

Avibactam is a non-β-lactam β-lactamase inhibitor with a broad spectrum of activity, inhibiting class A, class C, and some class D β-lactamases. This capability allows it to extend the effectiveness of β-lactam antibiotics against multidrug-resistant pathogens such as Pseudomonas aeruginosa and Enterobacteriaceae spp. Avibactam's mechanism of action involves reversible covalent inhibition, contrasting with other β-lactamase inhibitors, and it has shown potential in addressing class C-mediated resistance in both hospital- and community-acquired infections (Lahiri et al., 2014).

Avibactam in Combination with β-Lactam Antibiotics

In vitro studies have demonstrated the enhanced antibacterial activity of avibactam when combined with β-lactam antibiotics like imipenem, cefepime, and ceftazidime against various Gram-negative bacteria, including strains producing OXA-48 β-lactamase (Aktaş et al., 2012). Ceftazidime-avibactam has been found highly effective for empiric treatment of complicated urinary tract infections, including those caused by ceftazidime-nonsusceptible pathogens, suggesting its use as an alternative to carbapenems in such cases (Wagenlehner et al., 2016).

Structural Insights and Binding Mechanisms

Avibactam's binding modes and structural interactions with β-lactamase enzymes like CTX-M-15 and Pseudomonas aeruginosa AmpC have been elucidated, providing insights into its broad-spectrum inhibitory activity and potency (Lahiri et al., 2013). Additionally, avibactam selectively binds to some bacterial penicillin-binding proteins (PBPs), with varying inhibitory concentrations depending on the bacterial strain, which could lead to the development of new diazabicyclooctane derivatives with improved affinity for PBPs (Asli et al., 2015).

Kinetic Studies of Avibactam

Kinetic characterization of avibactam's inhibition against various classes of β-lactamases and its acyl enzyme stability reveals the highest inhibition efficiency against class A, followed by class C and D β-lactamases. These baseline inhibition values provide a foundation for future structural and mechanistic studies (Ehmann et al., 2013).

Potential for Resistance and Future Development

Despite its efficacy, there is a need for continuous monitoring of ceftazidime-avibactam susceptibility during therapy due to the potential for rapid development of resistance, especially in infections caused by strains carrying blaCTX-M-14 and blaOXA-48 (Both et al., 2017). The development of diazabicyclooctane derivatives and their dual inhibition of both serine-β-lactamases and penicillin-binding proteins suggest avenues for next-generation therapies against Gram-negative pathogens (King et al., 2016).

properties

IUPAC Name |

ethyl 3-[[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxysulfonyloxy]-2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O8S/c1-4-23-12(19)14(2,3)8-24-26(21,22)25-17-9-5-6-10(11(15)18)16(7-9)13(17)20/h9-10H,4-8H2,1-3H3,(H2,15,18)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSLCXRZVJOZQZ-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)COS(=O)(=O)ON1C2CCC(N(C2)C1=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)(C)COS(=O)(=O)ON1[C@@H]2CC[C@H](N(C2)C1=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Avibactam tomilopil | |

CAS RN |

2245880-46-8 | |

| Record name | Avibactam Tomilopil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9PUM9D4DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

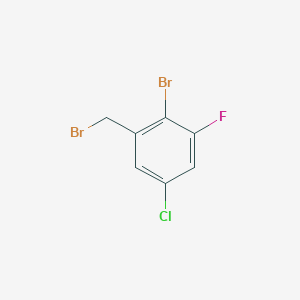

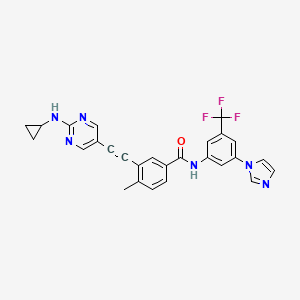

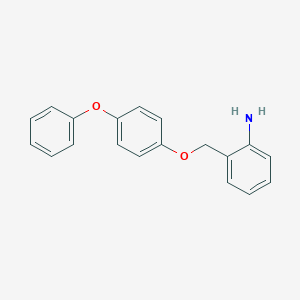

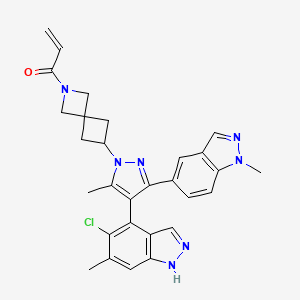

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

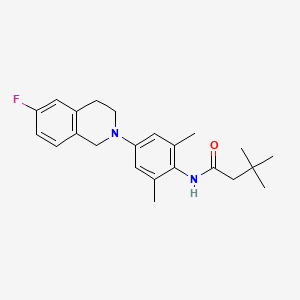

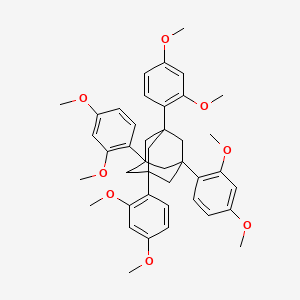

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride](/img/structure/B8217892.png)

![4-Hydroxy-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B8217915.png)

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8217919.png)

![[(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-fluorooxan-2-yl]methyl acetate](/img/structure/B8217927.png)

![[2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8217929.png)